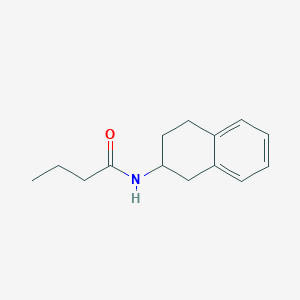

2-Butyramido-tetralin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101113-74-0 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-2-yl)butanamide |

InChI |

InChI=1S/C14H19NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,15,16) |

InChI Key |

MUHGJKOMDOLETG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1CCC2=CC=CC=C2C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Butyramido Tetralin Derivatives

Conformational Analysis and Stereochemical Impact on Biological Function

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. In the case of 2-butyramido-tetralin derivatives, both the conformation of the tetralin ring and the stereochemistry at chiral centers play a pivotal role in target engagement.

The tetralin ring is not planar and can adopt different conformations, such as a half-chair or an envelope shape. The energetic preference for a particular conformation is influenced by the substituents on the ring. For 2-substituted tetralin derivatives, the substituent at the 2-position can exist in either a pseudoequatorial or a pseudoaxial orientation. Studies on related 2-substituted tetralins, such as 5-hydroxy-2-(dipropylamino)tetralin, have shown that the energetically preferred conformation can significantly impact biological activity. For instance, in some dopamine (B1211576) receptor agonists, a pseudoequatorial position of the nitrogen substituent is favored for optimal activity. nih.gov It is hypothesized that the butyramido side chain of this compound would also preferentially adopt a pseudoequatorial position to minimize steric hindrance, which is often a key factor for effective ligand-receptor binding.

Stereochemistry is another crucial factor. The introduction of a chiral center at the 2-position of the tetralin ring, as well as potentially within the butyramide (B146194) side chain, means that different stereoisomers can have markedly different biological activities. The importance of stereochemistry is well-established in medicinal chemistry, where enantiomers of a drug can exhibit different pharmacological, and toxicological profiles. longdom.org Research on tetralin-based S1P1 receptor agonists has demonstrated that the stereochemistry of the tetralin ring has a significant effect on their potency and efficacy. nih.gov For instance, specific enantiomers of these analogs were found to be better substrates for the necessary phosphorylation to become active agonists. nih.gov This highlights that the precise spatial orientation of the functional groups is essential for proper interaction with the biological target. It is therefore highly probable that the biological activity of this compound is stereospecific, with one enantiomer being significantly more active than the other.

Table 1: Conformational Preferences of 2-Substituted Tetralin Derivatives

| Compound | Substituent at C2 | Preferred Conformation of Substituent | Biological Activity |

| 1 | -NH(n-Pr)₂ | Pseudoequatorial | Dopamine Agonist |

| 2 | -N(Me)(n-Pr)₂ | Pseudoaxial | Dopamine Inactive |

| 3 | -NH-CO-(CH₂)₂-CH₃ | Predicted Pseudoequatorial | Varies with target |

Positional and Substituent Effects on the Tetralin Core

Modifications to the aromatic ring of the tetralin core can have a profound impact on the pharmacological properties of this compound derivatives. The position, number, and electronic nature of substituents can influence factors such as binding affinity, selectivity, and metabolic stability.

Studies on various 2-aminotetralin derivatives have provided valuable insights into these effects. For example, the position of hydroxyl groups on the aromatic ring has been shown to be critical for dopaminergic activity. Derivatives with a 5,6-dihydroxy or 6,7-dihydroxy substitution pattern often exhibit potent dopaminergic effects, mimicking the catechol structure of dopamine. nih.gov In contrast, a 5,7-dihydroxy substitution pattern leads to a significant reduction in dopaminergic activity. nih.gov This demonstrates that the precise positioning of hydrogen bond donors and acceptors is crucial for receptor recognition.

The introduction of other substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, can also modulate activity. These groups can alter the lipophilicity of the molecule, which affects its ability to cross cell membranes, and can also influence electronic properties that may be important for binding. For instance, in a series of 2-(dipropylamino)tetralin derivatives, the nature of the substituent at the C8 position was found to be important for interaction with 5-HT1A receptors. While most derivatives showed moderate to high affinity, the introduction of a carboxy group at this position abolished affinity altogether. nih.gov This suggests that both steric and electronic factors at this position are critical for receptor binding.

Table 2: Effect of Hydroxyl Group Position on Dopaminergic Activity of 2-Aminotetralin Derivatives

| Substitution Pattern | Relative Dopaminergic Activity |

| 5,6-Dihydroxy | High |

| 6,7-Dihydroxy | High |

| 5,7-Dihydroxy | Low to Inactive |

Structural Modifications of the Butyramide Side Chain and Their Pharmacological Implications

The butyramide side chain at the 2-position of the tetralin core is a key structural feature that can be modified to fine-tune the pharmacological profile of the molecule. Alterations to the length, rigidity, and functional groups of this side chain can influence binding affinity, selectivity, and pharmacokinetic properties.

The length of the acyl chain in the amide group can be a critical determinant of activity. Shortening or lengthening the butyryl chain to an acetyl, propionyl, or pentanoyl group, for example, could alter the way the side chain fits into the binding pocket of a receptor. The optimal chain length is often a balance between achieving favorable interactions and avoiding steric clashes.

Furthermore, the introduction of conformational constraints within the side chain can be a useful strategy to lock the molecule into a bioactive conformation. This can be achieved by incorporating cyclic structures or double bonds within the butyramide moiety. Such modifications can increase potency and selectivity by reducing the entropic penalty of binding.

The amide bond itself is a key functional group that can participate in hydrogen bonding with the target receptor. Modifications at the amide nitrogen, such as N-methylation, can influence both the hydrogen bonding capacity and the conformational preference of the side chain. Additionally, replacing the amide bond with other functional groups, such as an ester, a sulfonamide, or a reversed amide, can lead to derivatives with different biological activities and metabolic stabilities. While direct studies on the butyramide side chain of this compound are limited, research on side-chain modifications in other classes of molecules has shown that such changes can have significant pharmacological implications.

Table 3: Potential Modifications of the Butyramide Side Chain and Their Expected Impact

| Modification | Potential Pharmacological Implication |

| Varying Acyl Chain Length | Optimization of binding pocket occupancy |

| Introducing Conformational Rigidity | Increased potency and selectivity |

| N-Alkylation of Amide | Altered hydrogen bonding and conformation |

| Amide Bond Isosteres | Modified biological activity and metabolic stability |

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the key pharmacophoric elements of this compound derivatives is essential for understanding their mechanism of action and for the rational design of new, more potent, and selective analogs.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrophobic region: corresponding to the tetralin core, which would be expected to interact with a hydrophobic pocket in the receptor.

A hydrogen bond donor: the N-H group of the amide.

A hydrogen bond acceptor: the carbonyl oxygen of the amide.

A specific stereochemical arrangement at the C2 position.

The relative spatial arrangement of these features would be critical for target engagement. Pharmacophore modeling studies, which can be ligand-based or structure-based, are powerful tools for defining these spatial relationships. dovepress.com In the absence of a known receptor structure, a ligand-based pharmacophore can be developed by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

Further refinement of the pharmacophore model can be achieved by considering the SAR data from sections 3.2 and 3.3. For example, the importance of substituents on the aromatic ring would add additional features to the model, such as aromatic centers or further hydrogen bond donors/acceptors. Similarly, modifications to the butyramide side chain that lead to increased or decreased activity would help to define the optimal size and shape of the hydrophobic and hydrogen-bonding regions of the pharmacophore.

Table 4: Putative Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Element |

| Hydrophobic Core | Tetralin Ring System |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O |

| Defined Stereocenter | C2 of the Tetralin Ring |

Molecular Mechanisms of Action and Target Interactions of 2 Butyramido Tetralin

Receptor Binding and Modulation Studies

The principal molecular target identified for 2-Butyramido-tetralin is the melatonin (B1676174) receptor. This interaction is the primary focus of the limited research available on this compound.

Melatonin Receptor Subtype (MT1, MT2) Interactions

This compound has been classified as a melatonin receptor agonist. This classification stems from its inclusion in a series of substituted 2-amidotetralins designed to interact with melatonin receptors. A United States patent, US5151446A, explicitly lists this compound among compounds expected to exhibit melatonin receptor activity. The patent suggests the utility of these compounds in treating disorders related to disturbed melatonin system function. However, specific quantitative data on the binding affinities of this compound for the MT1 and MT2 receptor subtypes are not provided in the available documentation. Further detailed radioligand binding assays or functional studies would be necessary to fully characterize its potency and selectivity for these receptor subtypes.

Investigation of Other G Protein-Coupled Receptor (GPCR) Affinities

There is currently no publicly available scientific literature detailing the screening of this compound against a broader panel of G protein-coupled receptors. Its structural similarity to other tetralin derivatives that have shown activity at dopaminergic and serotonergic receptors might suggest the potential for off-target interactions. However, without experimental data from comprehensive receptor profiling studies, any discussion of its affinity for other GPCRs remains speculative.

Enzyme Inhibition Kinetics and Characterization (e.g., Cholinesterases)

The potential for this compound to act as an enzyme inhibitor has not been explored in the available scientific literature. While some tetralin-based compounds have been investigated for their effects on enzymes such as acetylcholinesterase, there is no specific data available regarding the enzyme inhibition kinetics of this compound. Therefore, its profile as a potential enzyme inhibitor remains unknown.

Neurotransmitter System Modulation Pathways (e.g., Serotonin (B10506), Norepinephrine, Dopamine (B1211576) Reuptake)

Detailed studies on the effects of this compound on neurotransmitter systems are not present in the current body of scientific literature. Research on other 2-aminotetralin derivatives has indicated activity as dopamine receptor agonists; however, it is not possible to extrapolate these findings to this compound without specific experimental evidence. Consequently, its capacity to modulate the reuptake or release of key neurotransmitters such as serotonin, norepinephrine, and dopamine has not been determined.

Analysis of Intracellular Signaling Cascade Modulation

Given the identification of this compound as a melatonin receptor agonist, it is presumed to modulate intracellular signaling cascades typically associated with MT1 and MT2 receptor activation. These pathways commonly involve the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of phosphoinositide signaling. However, specific experimental studies confirming the downstream signaling effects of this compound in cellular models have not been published.

Computational Modeling for Ligand-Target Recognition and Binding Modes

There is no specific mention in the available literature of computational modeling studies having been performed for this compound. Such studies, including molecular docking and dynamics simulations, would be valuable in predicting the binding orientation and key molecular interactions of this compound within the binding pockets of the MT1 and MT2 receptors. These computational approaches could provide insights into the structural basis of its agonist activity and guide the design of future analogs with improved pharmacological properties.

Pharmacological Investigations of 2 Butyramido Tetralin Analogues

Research into Anti-inflammatory Activities and Mechanisms

Analogues of 2-Butyramido-tetralin have demonstrated significant potential as anti-inflammatory agents. Research has focused on their ability to modulate key pathways in the inflammatory cascade. A notable example is the 2-aminotetraline derivative ST1942, which has shown neuroprotective effects through its anti-inflammatory properties. In studies of ischemia/reperfusion injury in mice, ST1942 significantly counteracted the ischemia-induced activation of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com This suggests a mechanism of action involving the suppression of key inflammatory mediators in the brain. mdpi.com

Further research into tetralin-based compounds has led to the synthesis of novel thiazolyl and thiazolidinonyl tetrahydronaphthalene derivatives. plos.org Certain compounds from this series were found to exhibit anti-inflammatory activity equipotent to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, and notably with a more rapid onset of action. plos.org The anti-inflammatory effects of amide-containing compounds have also been highlighted in broader studies, indicating that the amide bond can be a key functional group for this activity. researchgate.net In one study on chromone (B188151) derivatives, the presence of an amide group was crucial for the inhibition of nitric oxide (NO) production, a key molecule in the inflammatory process. researchgate.net

Antimicrobial Efficacy and Spectrum of Activity

The tetralin scaffold has been incorporated into novel compounds with significant antimicrobial properties. A series of tetralone derivatives featuring an aminoguanidinium moiety displayed potent antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance. mdpi.comosti.gov The majority of these synthesized compounds showed greater efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 μg/mL to 4 μg/mL. mdpi.com

One of the most active compounds, designated 2D, exhibited rapid bactericidal action against Staphylococcus aureus ATCC 29213 and a methicillin-resistant strain (MRSA-2). osti.gov Investigations into its mechanism of action revealed that compound 2D disrupts the integrity of the bacterial membrane and causes membrane depolarization, leading to cell death. mdpi.comosti.gov Molecular docking studies further suggested that dihydrofolate reductase (DHFR) could be a potential target for this class of compounds. mdpi.comosti.gov Importantly, compound 2D demonstrated low hemolytic activity and cytotoxicity, indicating a degree of selectivity for bacterial cells over mammalian cells. osti.gov

| Organism | Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| S. aureus | ATCC 29213 | 0.5 | 4 |

| S. aureus | MRSA-2 | 1 | 4 |

Anticancer Potentials and Cellular Pathway Interference

Derivatives of tetralin are recognized as structural components of several clinically used anticancer drugs, such as the anthracycline antibiotics. nih.gov This has spurred significant research into novel synthetic tetralin analogues as potential antineoplastic agents. mdpi.com

One area of investigation involves new thiazoline-tetralin derivatives, which have been evaluated for their anticancer potency against various human cancer cell lines. nih.gov For instance, compound 4e, which features a 4-methoxyphenyl (B3050149) group, showed the highest antitumor efficiency against the MCF-7 human breast adenocarcinoma cell line. nih.govresearchgate.net Its mechanism was linked to greater inhibition of DNA synthesis and induction of apoptosis. nih.govresearchgate.net Other analogues, such as 4f (4-bromo), 4g (4-chloro), and 4h (4-fluorophenyl), induced significant apoptosis in the A549 human lung carcinoma cell line at concentrations lower than the standard chemotherapy drug cisplatin. nih.govresearchgate.net

Another class of compounds, tetralin-6-yl-pyrazoline derivatives, has also been assessed for anticancer activity. nih.govmdpi.com An α,β-unsaturated ketone intermediate in this synthesis, compound 3a, demonstrated the highest potency against both a cervix carcinoma cell line (HeLa) and a breast carcinoma cell line (MCF7), with IC₅₀ values of 3.5 and 4.5 μg/mL, respectively. nih.govmdpi.com

| Compound | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Compound 4b | MCF-7 | 69.2 μM |

| Compound 4d | MCF-7 | 71.8 μM |

| Compound 3a | HeLa | 3.5 μg/mL |

| Compound 3a | MCF-7 | 4.5 μg/mL |

Antiprotozoal Activities and Parasite Target Identification

The therapeutic potential of tetralin analogues extends to parasitic diseases, including leishmaniasis and trypanosomiasis. nih.gov Synthetic tetralone derivatives have been studied for their effectiveness against several kinetoplastid protozoan pathogens. nih.gov In one study, various derivatives were tested against Leishmania major, Leishmania mexicana, and two strains of Trypanosoma brucei brucei, the causative agent of sleeping sickness. nih.gov

Several compounds, including 4c, 7c, 9b, and 11b, displayed broad activity against both Leishmania and Trypanosoma species. nih.gov Compound 4c, a tetralone derivative, was identified as the most potent inhibitor of both a wild-type and a multidrug-resistant (MDR) strain of T. b. brucei, with EC₅₀ values of 0.19 µM and 0.22 µM, respectively. nih.gov This compound's effectiveness against the MDR strain suggested a mechanism of action different from existing diamidine and arsenical drugs. nih.gov

In other research, a library of tetralone derivatives was screened for both antitrypanosomal and antiplasmodial activity. nih.gov This screening identified several compounds with potent activity against T. b. brucei in the low micromolar range (0.4 to 6.7 µM). nih.gov Lignans containing a tetralin structure, such as urinatetralin (B1246194) and lintetralin, have also been investigated, with some showing inhibitory effects against Leishmania amazonensis. thieme-connect.com

| Organism | Strain | Activity (EC₅₀) |

|---|---|---|

| T. b. brucei | s427-WT (Wild-Type) | 0.19 µM |

| T. b. brucei | B48 (Multidrug-Resistant) | 0.22 µM |

Central Nervous System Modulatory Effects

Analogues based on the 2-aminotetralin structure have been extensively investigated for their effects on the central nervous system (CNS). These compounds are known to interact with various neurotransmitter systems. Studies have shown that certain 5-substituted-8-methoxy-2-aminotetralin compounds can readily penetrate the blood-brain barrier and act as α1-adrenoceptor agonists. nih.gov They have been observed to potentiate locomotor activity in animal models, an effect that is believed to result from the activation of central alpha-receptors. nih.gov

The 2-aminotetralin scaffold has also been utilized to develop ligands targeting specific adrenergic receptor subtypes, such as the α2A- and α2C-adrenergic receptors, which are involved in modulating noradrenergic signaling in the brain. plos.org Furthermore, 2-aminotetralin derivatives have been explored as dopamine (B1211576) receptor agonists. mdpi.com Some 2-substituted tetralin derivatives have been synthesized as conformationally restricted analogues of butyrophenone (B1668137) neuroleptics, demonstrating dopamine receptor binding properties and the ability to inhibit dexamphetamine-induced locomotor activity. researchgate.net Beyond receptor modulation, certain 2-aminotetraline derivatives like ST1942 have shown neuroprotective effects in models of brain injury, reducing infarct volume and decreasing the number of degenerating neurons in the striatum, cortex, and hippocampus. mdpi.com

Exploration of Other Biological Activities

In the course of investigating the primary pharmacological activities of this compound analogues, other biological effects have been identified. For example, some of the novel thiazoline-tetralin derivatives synthesized for anticancer screening were also tested for anticholinesterase activity. nih.govnih.gov Compound 4h, bearing a 4-fluorophenyl moiety, demonstrated a notable inhibition of acetylcholinesterase (AChE) at 49.92%. nih.govnih.gov This enzyme is a key target in the management of conditions like Alzheimer's disease. nih.gov

Additionally, as part of the development of antimicrobial tetralone derivatives, studies on their safety profile revealed low hemolytic activity for the most potent compounds. mdpi.com This indicates a degree of selectivity towards microbial cells over red blood cells, an important consideration for the development of systemic antibacterial agents. The diverse biological activities reported for tetralin-based compounds underscore the versatility of this chemical scaffold in medicinal chemistry. researchgate.net

Advanced Research Methodologies and Computational Approaches

Spectroscopic and Spectrometric Techniques for Structural Characterization

The precise structural characterization of "2-Butyramido-tetralin" is fundamental to understanding its chemical properties and biological interactions. High-resolution spectroscopic and spectrometric techniques are indispensable in this regard, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of "this compound" in solution. The semi-rigid tetralin core can adopt different conformations, and the orientation of the butyramido substituent is crucial for its interaction with biological targets.

Through-space correlations observed in 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the proximity of different protons within the molecule. This data, combined with the analysis of proton-proton coupling constants, allows for the determination of the preferred conformations of the tetralin ring and the orientation of the butyramido side chain. For analogous N-acylated piperazines, temperature-dependent ¹H NMR spectroscopy has been effectively used to study conformational behavior, revealing the presence of different conformers at room temperature due to restricted amide bond rotation. Similar dynamic NMR experiments on "this compound" would be invaluable in understanding its conformational dynamics.

A hypothetical analysis of the NOESY spectrum of "this compound" would involve identifying cross-peaks between the protons of the butyryl group and the protons on the tetralin ring. The presence and intensity of these cross-peaks would indicate the spatial arrangement of the side chain relative to the core structure.

Table 1: Hypothetical ¹H NMR Data for Conformational Analysis of this compound

| Proton | Chemical Shift (ppm) | Key NOESY Correlations | Inferred Conformation |

| Amide NH | 7.5-8.5 | H-2 of tetralin | Indicates a specific orientation of the amide bond |

| H-2 (tetralin) | 4.0-4.5 | Protons of butyryl chain | Defines the proximity of the side chain to the stereocenter |

| Aromatic Protons | 7.0-7.3 | Benzylic protons (H-1, H-4) | Confirms the overall tetralin scaffold |

Note: This table is illustrative and based on expected chemical shifts and correlations for a compound of this type.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of "this compound" by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of "this compound". The fragmentation of amides often involves cleavage of the N-CO bond, which would be a characteristic fragmentation pathway for this molecule. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, providing further structural verification.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₄H₇NO]⁺ | Tetralin amine fragment |

| [M+H]⁺ | [C₄H₈NO]⁺ | Butyramide (B146194) fragment |

| [M+H]⁺ | [C₁₀H₁₂]⁺ | Tetralin fragment |

Note: This table presents predicted fragmentation patterns based on known amide fragmentation.

In Silico Approaches for Compound Design and Prediction

Computational methods play a pivotal role in modern drug discovery and chemical research. For "this compound," in silico approaches are employed to predict its biological activity, understand its dynamic behavior, and guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For "this compound" and its analogs, QSAR models can be developed to predict their activity against a specific biological target.

The development of a QSAR model for "this compound" derivatives would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. By correlating these descriptors with the experimentally determined biological activities of a training set of molecules, a predictive model can be built. Such models have been successfully developed for other tetralin and tetrahydroquinoline derivatives to predict their anticancer and anti-inflammatory activities.

Table 3: Key Descriptor Classes for a Hypothetical QSAR Model of this compound Analogs

| Descriptor Class | Examples | Potential Influence on Activity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule affecting binding pocket fit |

| Electronic | Dipole moment, HOMO/LUMO energies | Electrostatic interactions and reactivity |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions with the target |

| Topological | Connectivity indices | Molecular branching and overall shape |

A robust QSAR model can then be used to predict the activity of new, unsynthesized "this compound" derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For "this compound," MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with its surrounding environment, such as a solvent or a biological receptor.

By simulating the motion of the atoms of "this compound" over time, researchers can explore the different conformations the molecule can adopt and their relative energies. This is particularly important for understanding the flexibility of the butyramido side chain and the puckering of the tetralin ring. Computational studies on tetralin and its derivatives have revealed interesting conformational patterns, such as the preference for twisted or bent conformers depending on heteroatom substitution.

MD simulations can also be used to study the binding of "this compound" to a target protein. By placing the molecule in the active site of the protein and simulating their joint motion, one can gain insights into the key interactions that stabilize the complex and the conformational changes that may occur upon binding.

Application of Momentum-Space Descriptors in QSAR Studies

A more advanced and less conventional approach in QSAR modeling involves the use of momentum-space descriptors. These descriptors are derived from the quantum mechanical wavefunction of a molecule and provide information about the electron momentum distribution.

The rationale behind using momentum-space descriptors is that they can capture subtle electronic features that are not always well-described by traditional position-space descriptors. The long-range valence electron density, which is particularly sensitive to momentum-space representation, can be crucial for non-covalent interactions that govern biological activity.

For a QSAR study of "this compound" and its analogs, momentum-space descriptors could be calculated and included in the pool of variables for model development. This could potentially lead to more accurate and predictive QSAR models by providing a more complete description of the electronic properties of the molecules.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a specific receptor. This technique utilizes a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the displacement of a known radioligand by an unlabeled test compound, such as this compound, the binding affinity of the test compound can be determined. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

In the context of tetralin derivatives, these assays are frequently employed to screen for activity at various G protein-coupled receptors (GPCRs), including melatonin (B1676174) and dopamine (B1211576) receptors. For instance, a US patent document mentions the evaluation of a series of substituted 2-amidotetralins, including this compound, for their ability to compete for 2-[¹²⁵I]iodomelatonin binding in chicken retinal membranes. While specific binding data for this compound is not provided in the document, the methodology is well-established for this class of compounds.

The general protocol for such an assay involves incubating a preparation of membranes from cells or tissues expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound). After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration, and the amount of radioactivity bound to the membranes is quantified. The resulting data is then used to generate a competition curve, from which the IC50 value is derived. The Ki value can then be calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

| Parameter | Description | Typical Radioligand for Melatonin Receptors |

|---|---|---|

| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. A lower Ki indicates a higher binding affinity. | 2-[125I]iodomelatonin |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition in vitro. |

Cell-Based Biological Activity Screening Platforms

To understand the biological activity of this compound in a more physiologically relevant context, cell-based screening platforms are employed. These assays utilize engineered cell lines that express the target receptor and often contain a reporter system that is linked to receptor activation. This allows for the high-throughput screening of compounds and the characterization of their functional effects in a living cell.

A variety of cell-based assays are available for studying GPCRs. For Gs- and Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are often measured. For Gq-coupled receptors, assays that detect changes in intracellular calcium concentrations or inositol (B14025) phosphate (B84403) turnover are common.

Another widely used cell-based approach is the reporter gene assay. In this setup, the cell line is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of the target receptor. When a ligand activates the receptor, the downstream signaling cascade leads to the transcription of the reporter gene, and the resulting protein product can be easily quantified.

For this compound, a cell-based assay would typically involve treating the engineered cells with varying concentrations of the compound and then measuring the output of the reporter system. This would provide data on the potency and efficacy of the compound in a cellular environment, offering valuable insights into its potential as a modulator of the target receptor's activity.

| Assay Type | Principle | Typical Readout |

|---|---|---|

| cAMP Assay | Measures changes in intracellular cyclic AMP levels upon activation of Gs- or Gi-coupled receptors. | Luminescence, Fluorescence, or FRET |

| Calcium Flux Assay | Detects transient increases in intracellular calcium concentration following activation of Gq-coupled receptors. | Fluorescence |

| Reporter Gene Assay | Measures the expression of a reporter gene linked to a response element that is activated by the receptor's signaling pathway. | Luminescence or Colorimetric signal |

Future Directions and Research Perspectives for 2 Butyramido Tetralin

Rational Design and Synthesis of Next-Generation 2-Butyramido-tetralin Analogues

The principles of rational drug design offer a powerful strategy to optimize the pharmacological profile of this compound. This approach involves the systematic modification of the parent structure to enhance potency, selectivity, and pharmacokinetic properties. Future synthetic endeavors will likely focus on creating a library of analogues by modifying key positions on the tetralin ring and the butyramide (B146194) side chain.

Key synthetic strategies may include the introduction of various substituents on the aromatic ring of the tetralin moiety to explore electronic and steric effects on receptor binding. Additionally, modifications to the butyramide chain, such as altering its length, introducing conformational constraints, or incorporating different functional groups, could significantly impact biological activity. The synthesis of these novel derivatives will be crucial for establishing comprehensive structure-activity relationships (SAR). mdpi.commdpi.com

| Modification Site | Proposed Substituents/Modifications | Rationale |

|---|---|---|

| Tetralin Aromatic Ring (Positions 5, 6, 7, 8) | -F, -Cl, -Br, -CH3, -OCH3, -NO2 | Investigate the influence of electronic effects and lipophilicity on target interaction. |

| Butyramide Side Chain | Varying alkyl chain length (propionamide, pentanamide), introduction of branching | Probe the optimal chain length and steric requirements for the binding pocket. |

| Amide Linkage | Replacement with bioisosteres (e.g., ester, sulfonamide) | Evaluate the importance of the amide bond for hydrogen bonding and metabolic stability. |

Discovery of Novel Biological Targets and Therapeutic Applications

The tetralin scaffold is a privileged structure in medicinal chemistry, found in a variety of clinically relevant compounds with diverse biological activities, including antidepressant, antifungal, anti-Parkinsonian, and anti-inflammatory effects. researchgate.netresearchgate.net For instance, the tetralin ring is a crucial element in the antidepressant sertraline (B1200038) and the non-ergoline dopamine (B1211576) agonist rotigotine. researchgate.net Given this precedent, a key area of future research will be to screen this compound and its newly synthesized analogues against a wide array of biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns against panels of receptors, enzymes, and ion channels could reveal unexpected activities. Based on the known pharmacology of related structures, initial investigations could focus on central nervous system (CNS) targets, such as serotonin (B10506) and dopamine receptors, as well as targets implicated in inflammatory and metabolic diseases. researchgate.nettaylorandfrancis.com The discovery of a novel, high-affinity interaction with a specific biological target would pave the way for its development in a new therapeutic area.

| Potential Biological Target Class | Specific Examples | Potential Therapeutic Application | Rationale |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors, Dopamine Receptors | Depression, Anxiety, Parkinson's Disease | The tetralin moiety is present in several CNS-active drugs. researchgate.netresearchgate.net |

| Enzymes | Dipeptidyl peptidase-IV (DPP-4), Histone Deacetylases (HDACs) | Type 2 Diabetes, Cancer | Tetralin derivatives have shown potential as DPP-4 and HDAC inhibitors. taylorandfrancis.comnih.gov |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Neuropathic Pain, Epilepsy | Modulation of ion channels is a common mechanism for CNS drugs. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govnih.govspringernature.com These computational tools can significantly accelerate the research and development process for this compound and its analogues. By analyzing large datasets of chemical structures and biological activities, ML algorithms can identify subtle patterns that may not be apparent to human researchers. nih.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Developing predictive models that correlate chemical structure with biological activity. | Guiding the design of more potent and selective analogues. |

| Virtual Screening | Screening large virtual libraries of compounds against a biological target. | Identifying novel hits and scaffolds for further development. nih.gov |

| Generative AI for De Novo Design | Generating novel molecular structures with desired properties. harvard.edu | Expanding the chemical space around this compound. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Reducing late-stage attrition of drug candidates. springernature.com |

Development of Sustainable and Scalable Synthetic Processes

As research progresses towards potential clinical applications, the development of sustainable and scalable synthetic routes for this compound and its lead analogues will become paramount. Traditional synthetic methods can often be resource-intensive and generate significant waste. Future research should focus on green chemistry principles to develop more environmentally friendly and cost-effective manufacturing processes.

This includes the use of greener solvents, catalysts, and reagents, as well as the development of continuous flow chemistry processes. mdpi.com For instance, the hydrogenation of naphthalene (B1677914) to tetralin can be achieved using supercritical fluids, which offer benefits in terms of mass transfer and ease of product separation. mdpi.comresearchgate.net The development of atom-economical reactions, such as C-H activation, could also streamline the synthesis of tetralin derivatives. nsf.gov By considering sustainability early in the development process, the environmental impact of producing these compounds on a larger scale can be minimized.

| Aspect | Traditional Approach | Sustainable Approach |

|---|---|---|

| Solvents | Often uses chlorinated or other hazardous solvents. | Employs greener alternatives like water, ethanol, or supercritical CO2. mdpi.com |

| Catalysis | May use stoichiometric reagents or heavy metal catalysts. | Focuses on recyclable heterogeneous catalysts or biocatalysis. mdpi.com |

| Process | Typically batch processing. | Implementation of continuous flow chemistry for improved efficiency and safety. |

| Atom Economy | May involve multi-step syntheses with low overall atom economy. | Utilizes C-H activation and other atom-economical reactions to reduce waste. nsf.gov |

Q & A

Q. What are the established synthetic routes for 2-Butyramido-tetralin, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves amidation of tetralin derivatives using butyryl chloride under controlled conditions. Key variables include temperature (optimal range: 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product. Yield optimization requires monitoring reaction progress using TLC and adjusting catalyst loadings (e.g., triethylamine) to enhance nucleophilicity .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer : A multi-technique approach is advised:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% threshold).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.

- Melting Point Analysis : Consistency with literature values (±2°C) to verify crystallinity.

Table 1 compares detection limits and applications:

| Technique | Detection Limit | Key Application |

|---|---|---|

| ¹H NMR | ~1 mol% | Functional group confirmation |

| HPLC-UV | 0.1 µg/mL | Purity quantification |

| HR-ESI-MS | 0.01 Da | Molecular formula validation |

Cross-referencing data with published spectra in peer-reviewed journals is essential .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Conduct stability studies under accelerated conditions (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproduct formation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to prevent dermal exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?

- Methodological Answer : Contradictions in spectral data (e.g., δH shifts in NMR) may arise from solvent effects, tautomerism, or impurities. To reconcile:

- Replicate experiments using identical conditions (solvent, temperature, concentration).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with computational predictions (DFT-based chemical shift calculations).

- Publish raw data and spectra in open repositories to enable cross-validation .

Q. What strategies can be employed to investigate the metabolic stability of this compound in in vitro models?

- Methodological Answer : Use liver microsomal assays (human/rat) to quantify metabolic half-life:

Incubate this compound (10 µM) with NADPH-supplemented microsomes.

Sample at intervals (0, 15, 30, 60 min) and quench with ice-cold acetonitrile.

Analyze parent compound depletion via LC-MS/MS (MRM mode).

Calculate intrinsic clearance (Clint) using the in vitro half-life method. Validate findings with cytochrome P450 inhibition assays to identify metabolic enzymes involved .

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:

- Dock this compound into target protein active sites (PDB ID: e.g., COX-2).

- Run 100-ns MD simulations (GROMACS) to assess binding stability (RMSD/RMSF analysis).

- Correlate in silico binding affinities with in vitro IC50 values.

Use free-energy perturbation (FEP) to refine predictions of substituent effects on activity .

Data Contradiction Analysis Framework

Q. What systematic approaches are recommended to address conflicting bioactivity results for this compound in different cell lines?

- Methodological Answer :

- Control Standardization : Ensure consistent cell passage numbers, serum batches, and assay protocols (e.g., MTT vs. ATP-based viability).

- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) to identify Hill slopes and EC50 variability.

- Pathway Profiling : Use RNA-seq or phosphoproteomics to detect cell line-specific signaling aberrations.

- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.